molecular formula C9H5BrF6O2 B8167401 4-Bromo-1-(2,2,2-trifluoroethoxy)-2-(trifluoromethoxy)benzene

4-Bromo-1-(2,2,2-trifluoroethoxy)-2-(trifluoromethoxy)benzene

Cat. No.: B8167401
M. Wt: 339.03 g/mol
InChI Key: PBQMAQFLWKIYHC-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2,2-trifluoroethoxy)-2-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H5BrF6O2 and its molecular weight is 339.03 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-1-(2,2,2-trifluoroethoxy)-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound notable for its unique electronic properties due to the presence of multiple fluorine atoms. This compound has garnered attention in organic chemistry and medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C9H5BrF6O2
  • Molecular Weight : 339.03 g/mol
  • CAS Number : 2918903-53-2

The structure of this compound includes a bromine atom and two trifluoromethoxy and trifluoroethoxy groups, which significantly influence its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interactions with enzymes, receptors, and its potential as a therapeutic agent. The following sections summarize key findings from the literature.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibition against various enzymes, particularly cholinesterases and cyclooxygenases.

Enzyme IC50 Values (µM) Reference
Acetylcholinesterase (AChE)10.4 - 34.2
Butyrylcholinesterase (BChE)7.7 - 30.1
Cyclooxygenase-2 (COX-2)Moderate inhibition

These studies suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory potency against these enzymes.

Cytotoxicity Assessments

In vitro cytotoxicity assays have been conducted on cell lines such as MCF-7 (breast cancer) and Hek293-T cells. The results indicate that certain derivatives of fluorinated compounds can exhibit cytotoxic effects:

Compound Cell Line Cytotoxicity (IC50 µM) Reference
Compound 3bMCF-715.2
Compound 3eHek293-T5.4

The data suggest a potential role for this compound in cancer therapeutics, warranting further investigation into its mechanisms of action.

The mechanism by which this compound exerts its biological effects is likely related to its ability to form hydrogen bonds and halogen bonds with target proteins. This interaction can lead to conformational changes in enzymes and receptors, affecting their activity.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with various biological targets. The presence of fluorine atoms is believed to play a crucial role in enhancing binding affinity due to their electronegativity and ability to participate in halogen bonding.

Case Studies

Several case studies highlight the biological relevance of similar fluorinated compounds:

  • Fluorinated Hydrazone Derivatives :
    • These compounds were evaluated for multi-target inhibition against cholinesterases and COX enzymes.
    • Results showed moderate inhibition correlating with structural features similar to those of this compound.
  • Trifluoromethyl Group in Drug Design :
    • A review of FDA-approved drugs containing trifluoromethyl groups indicates a trend towards increased potency and selectivity in pharmacological applications.
    • This underscores the importance of fluorinated compounds in drug development .

Properties

IUPAC Name

4-bromo-1-(2,2,2-trifluoroethoxy)-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O2/c10-5-1-2-6(17-4-8(11,12)13)7(3-5)18-9(14,15)16/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQMAQFLWKIYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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